sodium;N,N-dimethylcarbamodithioate
Description
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Structure
2D Structure
Properties
IUPAC Name |
sodium;N,N-dimethylcarbamodithioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NS2.Na/c1-4(2)3(5)6;/h1-2H3,(H,5,6);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMSRVIHUFHQIAL-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=S)[S-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=S)[S-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6NNaS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Historical Context and Evolution of Dithiocarbamate Chemistry
The story of sodium N,N-dimethylcarbamodithioate is intrinsically linked to the broader history of dithiocarbamates, a class of organosulfur compounds characterized by the >N−C(=S)−S− functional group. wikipedia.org The chemistry of these compounds began to unfold in the early 20th century, initially finding application as catalysts in the rubber vulcanization process in the 1880s. nih.govnih.gov A significant milestone occurred in 1943 when the first dithiocarbamate (B8719985) derivative, nabam, was patented for use as a fungicide in agriculture. nih.gov This marked the beginning of their widespread use in various sectors.
Dithiocarbamates are synthesized from the reaction of a primary or secondary amine with carbon disulfide. wikipedia.orgnih.gov Specifically, sodium N,N-dimethylcarbamodithioate is prepared by reacting dimethylamine (B145610) with carbon disulfide in the presence of sodium hydroxide (B78521). atamanchemicals.comwikipedia.orgnih.gov The first product containing sodium N,N-dimethylcarbamodithioate was registered in 1949. atamanchemicals.comatamanchemicals.com
The versatility of dithiocarbamates stems from their ability to act as robust chelating agents for a wide array of metal ions, a property conferred by the two sulfur donor atoms in their structure. nih.govbenthamdirect.com This strong metal-binding characteristic has been a driving force behind their extensive investigation and application. atamanchemicals.com Their capacity to stabilize metals in various oxidation states is attributed to the resonance between the soft dithiocarbamate and hard thioureide forms. nih.govbenthamdirect.com This electronic flexibility also results in a rich electrochemistry for their metal complexes. benthamdirect.com Over the past few decades, the exploration of dithiocarbamate complexes has expanded into medicinal chemistry, with studies investigating their potential in various therapeutic areas. benthamdirect.com
Significance and Research Landscape of Sodium N,n Dimethylcarbamodithioate Studies
Established Synthetic Pathways for Sodium N,N-Dimethylcarbamodioate
The traditional and most common method for synthesizing sodium N,N-dimethylcarbamodithioate involves the reaction of a secondary amine with carbon disulfide in a basic medium. tandfonline.comnih.gov This method is widely employed due to its efficiency and the ready availability of the starting materials.
Reaction of Secondary Amines with Carbon Disulfide in Basic Media
The fundamental reaction for producing sodium N,N-dimethylcarbamodithioate is the nucleophilic addition of dimethylamine (B145610) to carbon disulfide. chemicalbook.comresearchgate.net This reaction is conducted in the presence of a base, typically sodium hydroxide (B78521), to deprotonate the initially formed dithiocarbamic acid, yielding the corresponding sodium salt. chemicalbook.comasianpubs.org
The general chemical equation for this reaction is as follows: (CH₃)₂NH + CS₂ + NaOH → (CH₃)₂NCSSNa + H₂O
This exothermic reaction is typically carried out in a suitable solvent, such as water or an alcohol, to facilitate the mixing of reactants and to control the reaction temperature. chemicalbook.comasianpubs.org The resulting product, sodium N,N-dimethylcarbamodithioate, is a water-soluble salt. chemicalbook.com
Optimization of Reaction Conditions and Yields
Optimizing reaction conditions is crucial for maximizing the yield and purity of sodium N,N-dimethylcarbamodithioate. Key parameters that can be adjusted include the choice of solvent, reaction temperature, and the molar ratio of reactants.
For instance, one described method involves reacting a 40% solution of dimethylamine with a 32% sodium hydroxide solution, followed by the addition of carbon disulfide. chemicalbook.com This process, conducted at 25°C with a residence time of 10 seconds in a microreactor, reportedly achieves a yield of 99.85%. chemicalbook.com The use of a microreactor allows for precise control over reaction parameters, leading to high efficiency and yield. chemicalbook.com
The selection of the base is also a critical factor. While sodium hydroxide is commonly used, other bases like potassium hydroxide can also be employed. researchgate.netajgreenchem.com The choice of base can influence the solubility of the resulting dithiocarbamate (B8719985) salt and may be selected based on the desired final product.
| Parameter | Condition | Outcome |
| Reactants | Dimethylamine, Carbon Disulfide, Sodium Hydroxide | Formation of Sodium N,N-dimethylcarbamodithioate |
| Solvent | Water | Facilitates reaction and product solubility |
| Temperature | 25°C | Controlled reaction, high yield |
| Reactor Type | Microreactor | Precise control, short residence time |
| Yield | 99.85% | Highly efficient process |
Novel and Green Chemistry Approaches in Dithiocarbamate Synthesis
In recent years, there has been a significant shift towards developing more environmentally friendly and sustainable methods for chemical synthesis. tandfonline.comresearchgate.net This has led to the exploration of novel and green chemistry approaches for the synthesis of dithiocarbamates, aiming to reduce the use of hazardous solvents and reagents, and to improve energy efficiency. researchgate.netrsc.org
One-pot, multi-component reactions are a hallmark of green chemistry, as they streamline synthetic processes and minimize waste. rsc.orgrsc.org Several such methods have been developed for dithiocarbamate synthesis. For example, a catalyst-free, one-pot condensation of an amine, carbon disulfide, and an alkyl/aryl halide in an ethanol-water solvent at room temperature has been reported as an efficient and environmentally friendly approach. researchgate.net This method avoids the use of hazardous solvents and offers good yields. researchgate.net
The use of alternative energy sources and reaction media is another key aspect of green dithiocarbamate synthesis. Visible-light-induced and photocatalyst-free methods have been developed for the synthesis of S-aryl dithiocarbamates. rsc.org Deep eutectic solvents (DES) and polyethylene (B3416737) glycol (PEG) have also been utilized as green reaction media, promoting fast and efficient synthesis with the advantage of being recoverable and recyclable. rsc.org Furthermore, solvent-free reaction conditions have been successfully employed, representing a highly atom-economic process. scispace.comorganic-chemistry.org
Precursors and Intermediate Compounds in Dithiocarbamate Derivatization
The versatility of dithiocarbamates lies in their ability to be readily derivatized into a wide array of functionalized compounds. tandfonline.comtandfonline.com The initially formed dithiocarbamate salt, such as sodium N,N-dimethylcarbamodithioate, serves as a key intermediate for these transformations. tandfonline.comasianpubs.org
These dithiocarbamate salts are nucleophilic and can react with various electrophilic reagents to form S-substituted dithiocarbamates. tandfonline.com For instance, the reaction of a dithiocarbamate salt with an alkyl halide leads to the formation of an S-alkyl dithiocarbamate. asianpubs.org Similarly, reaction with aryl diazonium salts or diaryliodonium salts can yield S-aryl dithiocarbamates. tandfonline.com
The in-situ generation of dithiocarbamic acid from the reaction of an amine and carbon disulfide is another common strategy. tandfonline.com This intermediate can then react with a variety of electrophiles in a one-pot synthesis. For example, a three-component reaction of an amine, carbon disulfide, and an electrophilic substrate is a widely used method for preparing diverse dithiocarbamate derivatives. tandfonline.com
Furthermore, compounds like tetraalkylthiuram disulfides can serve as precursors for the direct synthesis of S-alkyl and S-aryl dithiocarbamates. tandfonline.comurfu.ru These approaches offer alternative synthetic routes that can be advantageous in terms of substrate scope and reaction conditions.
Coordination Chemistry of the N,n Dimethylcarbamodithioate Ligand
Ligand Properties and Coordination Modes in Metal Complexation
The N,N-dimethylcarbamodithioate ligand possesses two sulfur donor atoms, making it a potent chelating agent. researchgate.net Its coordination behavior is influenced by several factors, including the nature of the metal ion, the steric and electronic properties of the ligand itself, and the reaction conditions. The ligand can adopt various coordination modes, with the most common being bidentate, unidentate, and bridging.
In its most prevalent coordination mode, the N,N-dimethylcarbamodithioate ligand acts as a bidentate chelator, forming a stable four-membered ring with the metal center. chempedia.infoyoutube.com This chelation is a primary reason for the high stability of many metal dithiocarbamate (B8719985) complexes. nih.gov The two sulfur atoms coordinate to the metal ion, leading to the formation of a planar MS₂C core. This bidentate coordination is observed in a vast number of transition and main group metal complexes. researchgate.netnih.gov
The geometry of the resulting complex is influenced by the coordination number and the electronic configuration of the metal ion. For instance, square planar, tetrahedral, and octahedral geometries are commonly observed. researchgate.netnih.gov The bite angle of the chelating ligand (the S-M-S angle) is typically around 70-80°, a consequence of the geometric constraints of the four-membered ring.
While less common, the N,N-dimethylcarbamodithioate ligand can also exhibit unidentate and bridging coordination modes. researchgate.netresearchgate.net In the unidentate mode, only one of the sulfur atoms coordinates to the metal center. This can occur due to steric hindrance or the presence of other strongly coordinating ligands.
The bridging mode involves the ligand coordinating to two or more metal centers simultaneously. wikipedia.org This can lead to the formation of polynuclear complexes with interesting magnetic and electronic properties. The bridging can occur through a single sulfur atom (μ-S) or, more commonly, with each sulfur atom coordinating to a different metal center, thus bridging the two metals. This mode is crucial in the formation of dimeric and polymeric structures. nih.gov
Synthesis and Structural Characterization of Metal-N,N-Dimethylcarbamodithioate Complexes
The synthesis of metal-N,N-dimethylcarbamodithioate complexes is typically achieved by reacting a metal salt with a salt of the N,N-dimethylcarbamodithioate ligand, most commonly the sodium salt (sodium N,N-dimethylcarbamodithioate). nih.gov These reactions are often straightforward and can be carried out in aqueous or organic solvents. The resulting complexes can then be characterized by a variety of spectroscopic and crystallographic techniques.
A vast number of transition metal complexes with N,N-dimethylcarbamodithioate have been synthesized and studied. csic.eslibretexts.org
Copper: Copper(II) complexes of N,N-dimethylcarbamodithioate are well-known and typically exhibit a square planar geometry. nih.gov
Zinc and Cadmium: Zinc(II) and Cadmium(II) form tetrahedral complexes, often as dimers with bridging dithiocarbamate ligands. researchgate.netnih.gov
Iron: Iron complexes exist in various oxidation states, with iron(III) complexes being particularly stable and often exhibiting octahedral geometry.
Nickel: Nickel(II) complexes are typically square planar and diamagnetic. mdpi.com
Cobalt: Cobalt(II) and Cobalt(III) complexes are common, with Co(III) complexes being particularly inert and adopting an octahedral geometry.
Chromium, Manganese: These metals form octahedral complexes in their common oxidation states.
Bismuth: Bismuth(III) dithiocarbamate complexes have been investigated for their potential medicinal applications.
Molybdenum and Tungsten: These metals in higher oxidation states form complexes with multiple dithiocarbamate ligands, often with complex geometries. rsc.org
Gold: Gold(I) and Gold(III) complexes are known, with linear and square planar geometries, respectively.
N,N-dimethylcarbamodithioate also forms stable complexes with main group metals.
Tin: Tin(II) and Tin(IV) complexes have been synthesized, exhibiting a range of coordination numbers and geometries. nih.gov
Arsenic: Arsenic(III) forms stable complexes, often with a trigonal pyramidal geometry. researchgate.net
The characterization of metal-N,N-dimethylcarbamodithioate complexes relies heavily on spectroscopic and crystallographic methods.
Infrared (IR) Spectroscopy: The C-N stretching vibration (thioureide band) in the IR spectrum is a key diagnostic tool. Its frequency is sensitive to the coordination mode of the dithiocarbamate ligand. A single, sharp band around 1500 cm⁻¹ is indicative of bidentate coordination, while a split band or a shift in frequency can suggest unidentate or bridging modes. The M-S stretching vibration, typically found in the far-IR region (300-400 cm⁻¹), provides direct evidence of metal-sulfur bonding. nih.govnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the presence of the dimethylamino group and to study the solution-state structure and dynamics of the complexes. nih.govnih.gov
UV-Vis Spectroscopy: The electronic spectra of these complexes are often characterized by intense ligand-to-metal charge transfer (LMCT) bands in the UV-visible region, which are responsible for their often vibrant colors. nih.gov
Interactive Data Table: Spectroscopic Data for Selected Metal-N,N-Dimethylcarbamodithioate Complexes
| Metal Complex | ν(C-N) (cm⁻¹) | ν(M-S) (cm⁻¹) | Key UV-Vis Bands (nm) |
| [Ni(S₂CN(CH₃)₂)₂] | ~1550 | ~390 | ~325, 395 |
| [Cu(S₂CN(CH₃)₂)₂] | ~1540 | ~360 | ~275, 435 |
| [Co(S₂CN(CH₃)₂)₃] | ~1490 | ~350 | ~350, 480, 650 |
| [Zn(S₂CN(CH₃)₂)₂]₂ | ~1500 | ~370 | ~260, 280 |
Interactive Data Table: Crystallographic Data for Selected Metal-N,N-Dimethylcarbamodithioate Complexes
| Metal Complex | Crystal System | Space Group | M-S Bond Length (Å) | S-M-S Bite Angle (°) |
| [Ni(S₂CN(CH₃)₂)₂] | Monoclinic | P2₁/c | ~2.20 | ~79 |
| [Cu(S₂CN(CH₃)₂)₂] | Monoclinic | P2₁/c | ~2.32 | ~76 |
| [Co(S₂CN(CH₃)₂)₃] | Monoclinic | C2/c | ~2.26 | ~76 |
| [Zn(S₂CN(CH₃)₂)₂]₂ | Monoclinic | P2₁/n | ~2.35, ~2.45 (bridging) | ~77 |
Reactivity and Transformation Mechanisms of Metal-Dithiocarbamate Compounds
The reactivity of metal complexes containing the N,N-dimethylcarbamodithioate ligand is diverse, encompassing ligand substitution, redox processes centered at the metal, and thermal decomposition pathways. These reactions are fundamental to their application in various fields, from materials science to catalysis. The transformation mechanisms are often influenced by the nature of the metal center, its oxidation state, the reaction conditions, and the electronic properties of the dithiocarbamate ligand itself.
Ligand Substitution Reactions
Ligand substitution is a fundamental reaction in coordination chemistry where one ligand in a complex is replaced by another. youtube.com The mechanisms for these reactions are typically classified as dissociative (D), associative (A), or interchange (I), which can be either associative- or dissociative-activated. slideshare.netslideshare.netyoutube.com In a dissociative mechanism, the outgoing ligand leaves first, creating an intermediate with a lower coordination number, which is then attacked by the incoming ligand. youtube.comuvic.ca Conversely, an associative mechanism involves the initial formation of a higher-coordination-number intermediate. youtube.comuvic.ca
For metal-dithiocarbamate complexes, the strong chelating nature of the dithiocarbamate ligand, which forms a stable four-membered ring with the metal center, generally leads to high complex stability. This stability is enhanced by the chelate effect, where the replacement of monodentate ligands by a multidentate ligand like dithiocarbamate leads to a significant increase in entropy, making the substitution process highly favorable. youtube.comyoutube.com
Despite this stability, substitution reactions can occur. For instance, in square planar complexes, which are common for d⁸ metal ions, substitution reactions are prevalent. slideshare.net An example is the reaction of hexa-aqua copper(II) ions with chloride ions, where the water ligands are substituted to form the tetrachlorocuprate(II) complex. youtube.com In this case, the coordination number changes from six to four, partly because the chloride ligands are larger than the water molecules. youtube.com
The dithiocarbamate ligand itself can be removed from a metal center through oxidative processes. For example, the iron(III) tris(diethyldithiocarbamate) complex reacts with iodine, resulting in the oxidation of one ligand to tetraethylthiuram disulfide and the formation of an iron(III) diiodo(diethyldithiocarbamate) complex. wikipedia.org
Redox Reactions
Redox reactions involve the transfer of electrons, leading to a change in the oxidation state of the metal center. youtube.comyoutube.com The N,N-dialkyldithiocarbamate ligands are known for their ability to stabilize metal ions in a wide range of, and sometimes unusually high, oxidation states, such as Fe(IV), Co(IV), Ni(III), and Cu(III), due to the electron-donating nature of the ligand. wikipedia.org
The redox behavior of these complexes is often studied using electrochemical techniques. The reactions can be simple electron transfers or can be coupled with other chemical steps, such as ligand substitution. youtube.com For example, a reaction can involve a cobalt(III) complex being reduced to cobalt(II) while a chromium(II) complex is oxidized to chromium(III), with a concurrent transfer of a chloride ligand from the cobalt to the chromium center. youtube.com
Intramolecular redox reactions are also significant, particularly during thermal decomposition. In the synthesis of ternary metal sulfides using an iron(III) dithiocarbamate precursor, an intramolecular reduction of Fe(III) to Fe(II) can occur. rsc.orgnih.gov The addition of tetra-isobutyl-thiuram disulfide to the reaction mixture has been shown to suppress this reduction, thereby influencing the nature of the final product. rsc.orgnih.gov
Thermal Decomposition and Transformation into Metal Sulfides
Metal dithiocarbamate complexes, including those with the N,N-dimethylcarbamodithioate ligand, are widely utilized as single-source precursors (SSPs) for the synthesis of metal sulfide (B99878) nanoparticles and thin films. researchgate.net This method is advantageous because the complexes contain pre-formed metal-sulfur bonds, and their decomposition under controlled heating yields the desired metal sulfide material and volatile organic byproducts. researchgate.net
The thermal decomposition mechanism typically involves the cleavage of C-S bonds. researchgate.net The process can occur in one or more stages, and the final product depends on both the temperature and the atmosphere (e.g., air or an inert gas). researchgate.netresearchgate.net For example, the decomposition of a copper dithiocarbamate complex in air may first form copper(I) sulfide (CuS), which is then oxidized to copper sulfate (B86663) (CuSO₄) and finally to copper(II) oxide (CuO). researchgate.netresearchgate.net In contrast, decomposition under a helium atmosphere can yield CuS as the final product. researchgate.netresearchgate.net
Research has shown that reaction parameters such as temperature, precursor concentration, and the type of solvent (like oleylamine) have a significant effect on the phase and size of the resulting nanoparticles. rsc.orgrsc.orgnih.gov By carefully controlling these conditions, different crystalline phases of the same metal sulfide can be selectively synthesized. For instance, the decomposition of [Ni(S₂CN(iBu)₂)₂] in oleylamine (B85491) yields pure α-NiS at low temperatures (150 °C), while at higher temperatures (280 °C), the β-NiS phase is formed. nih.gov The addition of thiuram disulfide can also influence the product, stabilizing metastable phases like α-NiS at higher temperatures where it would normally not be the product. nih.gov
The tables below summarize key findings from thermal decomposition studies of various metal dithiocarbamate complexes.
Table 1: Thermal Decomposition of Single Metal Dithiocarbamate Precursors This table is interactive. Click on headers to sort.
| Metal Precursor | Decomposition Temperature | Key Findings | Resulting Nanoparticle Phase(s) | Reference(s) |
|---|---|---|---|---|
| [Ni(S₂CN(iBu)₂)₂] | 150 °C | Temperature-dependent phase formation. | α-NiS | nih.gov |
| [Ni(S₂CN(iBu)₂)₂] | 280 °C | Higher temperature favors the β phase. | β-NiS | nih.gov |
| [Ni(S₂CN(iBu)₂)₂] with thiuram disulfide | 150-180 °C (low conc.) | Addition of thiuram disulfide influences the product phase. | Mixtures of α-NiS and Ni₃S₄ | nih.gov |
| [Ni(S₂CN(iBu)₂)₂] with thiuram disulfide | 180 °C (20 mM conc.) | Higher concentration leads to a metastable phase. | NiS₂ | nih.gov |
| [Cu(S₂CN(C₂H₅)(CH₂CH₂OH))₂] | ~300 °C (in air) | Multi-stage decomposition in air. | CuS, then CuSO₄, then CuO | researchgate.netresearchgate.net |
Table 2: Synthesis of Ternary Metal Sulfides from Dithiocarbamate Precursors This table is interactive. Click on headers to sort.
| Precursor Mixture | Decomposition Temperature | Key Findings | Resulting Nanoparticle Phase(s) | Reference(s) |
|---|---|---|---|---|
| [Fe(S₂CNiBu₂)₃] / [Ni(S₂CNiBu₂)₂] | ~210–230 °C | Metastable phase formed at lower temperatures. | FeNi₂S₄ (Violarite) | rsc.orgnih.govrsc.org |
| [Fe(S₂CNiBu₂)₃] / [Ni(S₂CNiBu₂)₂] | 280 °C | Thermodynamic product formed at higher temperatures. | (Fe,Ni)₉S₈ (Pentlandite) | rsc.org |
| [Fe(S₂CNiBu₂)₃] / [In(S₂CNiBu₂)₃] | Varied | Unsuccessful in forming ternary sulfide. | Mixtures of binary metal sulfides | rsc.orgnih.govrsc.org |
Mechanistic Studies on the Chemical Transformations of Sodium N,n Dimethylcarbamodithioate
Hydrolytic Decomposition Pathways and pH Dependence
The stability of sodium N,N-dimethylcarbamodithioate in aqueous solutions is highly dependent on pH. chemicalbook.comnih.gov Hydrolysis is a primary degradation route, particularly under neutral and acidic conditions. chemicalbook.comnih.gov The compound is generally more stable in alkaline environments. nih.gov
The rate of hydrolysis increases significantly as the pH decreases. chemicalbook.comnih.gov This acid-catalyzed hydrolysis is a key pathway for its decomposition. nih.gov For instance, the hydrolysis half-life of sodium N,N-dimethylcarbamodithioate has been reported to be 18 minutes at pH 5, 25.9 hours at pH 7, and 433.3 hours at pH 9. chemicalbook.comnih.gov This demonstrates a dramatic increase in stability with increasing pH. The decomposition process in acidic solution is accelerated, leading to the breakdown of the compound. chemicalbook.com The general instability of dithiocarbamates in the presence of acidic plant juices further highlights the role of pH in their degradation. tandfonline.com
pH-Dependent Hydrolysis of Sodium N,N-Dimethylcarbamodithioate
| pH | Hydrolysis Half-Life | Reference |
|---|---|---|
| 5 | 18 minutes | chemicalbook.comnih.gov |
| 7 | 25.9 hours | chemicalbook.comnih.gov |
| 9 | 433.3 hours | chemicalbook.comnih.gov |
Photolytic Degradation Processes in Aqueous and Soil Systems
Photolytic degradation, or photolysis, is another significant pathway for the transformation of sodium N,N-dimethylcarbamodithioate in the environment. chemicalbook.comnih.gov This process involves the breakdown of the chemical upon exposure to light, particularly UV radiation from the sun. uc.pt Direct photolysis in both surface water and on soil is considered an important degradation process for the compound. chemicalbook.com
Studies have shown that sodium N,N-dimethylcarbamodithioate is rapidly photodegraded in a buffered solution at pH 9, with a calculated experimental half-life of approximately 19 hours (0.79 days). chemicalbook.com The environmental half-life, influenced by factors like geographic latitude and season, has been calculated to range from 0.3 to 2.26 days. chemicalbook.com Although dithiocarbamates are known to degrade relatively quickly in the environment due to processes like photolysis and hydrolysis, they are still frequently detected in environmental samples. nih.gov The efficiency of photodegradation can be influenced by the presence of other substances in the water or soil that act as photosensitizers. nih.gov
Oxidative Transformations and Disulfide Formation (e.g., Thiram)
Sodium N,N-dimethylcarbamodithioate can undergo oxidative transformation to form tetramethylthiuram disulfide, commonly known as thiram (B1682883). nih.govwikipedia.org This conversion represents an oxidative dimerization of the N,N-dimethyldithiocarbamic acid moiety. nih.govwikipedia.org The oxidation can be achieved using various oxidizing agents, including chlorine, hydrogen peroxide, or even air. nih.govatamankimya.com
This transformation is a key reaction, as thiram is itself a widely used fungicide. wikipedia.orgepa.gov The formation of thiram from sodium N,N-dimethylcarbamodithioate is a known chemical pathway. chemicalbook.comepa.gov In anaerobic degradation tests, tetramethyl thiuram disulfide was identified as a major decomposition product. nih.gov The reaction involves the formation of a disulfide bond (S-S) linking two dimethyldithiocarbamate (B2753861) units. atamankimya.com
Formation of Carbon Disulfide and Methylamine from Decomposition
A primary decomposition pathway for sodium N,N-dimethylcarbamodithioate, particularly under acidic conditions, results in the formation of carbon disulfide (CS₂) and dimethylamine (B145610). chemicalbook.comwikipedia.orgcdnsciencepub.com The slow decomposition of the compound in aqueous solutions yields these products, a process that is accelerated by acids. chemicalbook.com
This decomposition is a characteristic reaction for dithiocarbamates. nih.govcdnsciencepub.com The hydrolysis reaction under acidic conditions breaks the N-C bond, leading to the release of the respective amine (in this case, dimethylamine) and carbon disulfide. tandfonline.comcdnsciencepub.com The generation of carbon disulfide is a common feature of dithiocarbamate (B8719985) degradation and is often used as an analytical marker for this class of compounds. nih.gov
Reaction Kinetics and Thermodynamic Considerations of Degradation
The degradation of sodium N,N-dimethylcarbamodithioate generally follows first-order kinetics. researchgate.netnih.gov The rate of this degradation is significantly influenced by environmental factors such as pH, temperature, and light. chemicalbook.comresearchgate.net
The hydrolysis of the compound is first-order with respect to the concentration of hydroxide (B78521) ions under certain conditions. nih.gov The activation energy (Ea) for the decomposition of related metal dithiocarbamate complexes can vary widely, for example, from 33.8 to 188.3 kJ mol⁻¹, indicating that the stability and decomposition mechanism are influenced by the coordinated metal. researchgate.netakjournals.com For some related complexes, large negative values for the entropy of activation (ΔS#) suggest that the decomposition process involves a rearrangement in the transition state. researchgate.netakjournals.com The thermodynamic favorability of proton transfer steps is also a key consideration in the decomposition mechanism, particularly in acid-catalyzed pathways. nih.gov
Advanced Characterization Techniques for Sodium N,n Dimethylcarbamodithioate and Its Derivatives
Spectroscopic Methodologies for Structural Elucidation
Spectroscopic techniques are fundamental in determining the structural features of sodium N,N-dimethylcarbamodithioate and its derivatives. arabjchem.org These methods probe the interaction of molecules with electromagnetic radiation, yielding data that can be correlated to specific molecular vibrations, electronic transitions, and nuclear environments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of dithiocarbamate (B8719985) compounds in solution. arabjchem.orgrsc.org Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. rsc.org
In the ¹H NMR spectrum of sodium N,N-dimethyldithiocarbamate, the protons of the two methyl groups are chemically equivalent, typically showing a single signal. For instance, in D₂O, the methyl protons of sodium N,N-dimethyldithiocarbamate appear as a singlet. spectrabase.com The chemical shifts in related dithiocarbamate derivatives can vary depending on the substituents attached to the nitrogen atom. rsc.org
¹³C NMR spectroscopy is particularly informative for characterizing the dithiocarbamate backbone. acs.org The chemical shift of the carbon atom in the NCS₂ fragment is sensitive to the nature of the coordinated metal and the substituents on the nitrogen atom. acs.org This allows for the differentiation between various dithiocarbamate derivatives and provides insights into the C-N and C-S bond orders. acs.org For example, in dithiocarbamate complexes, the chemical shift of the NCS₂ carbon can vary significantly, reflecting changes in the electronic structure upon coordination. acs.org
Interactive Table: ¹H and ¹³C NMR Data for Selected Dithiocarbamate Compounds
| Compound | Solvent | ¹H NMR (ppm) | ¹³C NMR (ppm) |
|---|---|---|---|
| Sodium N,N-dimethyldithiocarbamate | D₂O | Data not specified | Data not specified |
| Tetrahydrofuran-2-yl ethylcarbamodithioate | CDCl₃ | 8.42 (br, 1H, NH), 5.97 (dd, 1H), 4.01 (dd, 2H), 3.37-3.76 (m, 2H), 2.31 (m, 1H), 1.87-2.05 (m, 3H), 1.25-1.30 (t, 3H) | 196.2, 86.4, 67.9, 41.3, 31.1, 24.6, 13.3 |
| Tetrahydrofuran-2-yl butylcarbamodithioate | CDCl₃ | 8.54 (br, 1H, NH), 5.94 (m, 1H), 3.98-4.03 (m, 2H), 3.61 (m, 2H), 2.33 (m, 1H), 1.76-2.1 (m, 3H), 1.66 (m, 2H), 0.92 (m, 3H) | 196.0, 86.2, 67.8, 47.9, 30.9, 23.9, 21.3, 11.2 |
| [Pd(Pipdtc)₂] | Not specified | 4.34–4.36 (t, 8H), 1.79–1.76 (m, 4H), 1.75–1.72 (m, 8H) | 54.6 (N—CH₂), 27.2, 25.4 (—C₅H₁₀), 206.9 (C—S) |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a key technique for identifying the characteristic functional groups in sodium N,N-dimethylcarbamodithioate and its derivatives. arabjchem.orgrsc.orgaip.org The IR spectrum provides information on the vibrational modes of the molecule, with specific bands corresponding to the stretching and bending of different bonds. aip.org
The most important regions in the IR spectra of dithiocarbamates are associated with the thioureide bond (N-CSS) and the C-S bond. ajrconline.org The ν(C-N) stretching frequency, often referred to as the "thioureide band," appears in the range of 1450-1550 cm⁻¹. ajrconline.org The position of this band provides insight into the C-N bond order, which has partial double bond character due to electron delocalization. ajrconline.orgwikipedia.org A single, sharp band observed between 950-1050 cm⁻¹ is typically assigned to the ν(C-S) stretching vibration. ajrconline.org In metal complexes, the appearance of new bands in the far-infrared region (around 300-400 cm⁻¹) can be attributed to the formation of M-S (metal-sulfur) bonds. sysrevpharm.orgcore.ac.uk
Interactive Table: Characteristic IR Frequencies for Dithiocarbamate Compounds (cm⁻¹)
| Compound/Complex Type | ν(C-N) (Thioureide) | ν(C-S) | ν(M-S) | Source |
|---|---|---|---|---|
| Sodium Dithiocarbamates | Lower wavenumbers (vs. chelates) | ~950-1050 | N/A | biotech-asia.org |
| 2-Amino-3-methyl pyridine (B92270) dithiocarbamate | 1474 | 998.44 | N/A | ajrconline.org |
| Diisobutyldithiocarbamate complexes | 1470-1520 | 980-987 | Not specified | researchgate.net |
| Various Metal-Dithiocarbamate Complexes | Not specified | Not specified | 520-470 | core.ac.uk |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within dithiocarbamate compounds and their metal complexes. arabjchem.orgrsc.org Dithiocarbamate ligands typically exhibit intense absorption bands in the UV region due to intramolecular π-π* and n-π* transitions within the NCS₂ chromophore. researchgate.net
Upon complexation with a metal ion, new absorption bands may appear, or existing bands may shift. These changes are often due to charge transfer transitions, which can be either ligand-to-metal (LMCT) or metal-to-ligand (MLCT) in nature. libretexts.org For instance, in some transition metal dithiocarbamate complexes, bands in the visible region can be assigned to d-d transitions of the metal ion, although these are typically weak. ajrconline.orgcore.ac.uk The intense colors of many transition metal dithiocarbamate complexes are often a result of these charge transfer bands. sysrevpharm.org
Interactive Table: UV-Vis Absorption Data for Selected Dithiocarbamate Systems
| Compound/Complex | Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Assignment | Source |
|---|---|---|---|---|---|
| Potassium dithiocarbamate ligand (KL) | DMSO | 266, 329 | 37593, 30395 | π → π* | sysrevpharm.org |
| 2-Amino-3-methyl pyridine dithiocarbamate complex | Not specified | 383 | Moderately intense | Ligand-Metal Charge Transfer | ajrconline.org |
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a specialized spectroscopic technique for studying species with unpaired electrons, such as radicals and many transition metal complexes. nih.govrsc.org In the context of dithiocarbamates, EPR is particularly useful for characterizing paramagnetic metal complexes, for example, those containing Cu(II) or Fe(III). nih.govnih.gov
The EPR spectrum provides information about the electronic environment of the unpaired electron, including its interaction with nearby magnetic nuclei (hyperfine coupling). For instance, Cu(II)-dithiocarbamate complexes exhibit characteristic EPR spectra with hyperfine splitting due to the copper nucleus (I=3/2). nih.gov The parameters derived from the EPR spectrum, such as the g-values and hyperfine coupling constants, can give detailed insights into the geometry and bonding of the metal center. ethz.ch The technique can be sensitive enough to detect alterations in the redox state of endogenous metal complexes in biological tissues under certain conditions. nih.gov
Mass Spectrometry for Molecular Identification and Fragmentation Analysis
Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight and elucidating the structure of sodium N,N-dimethylcarbamodithioate and its derivatives through fragmentation analysis. arabjchem.org Electron impact (EI) mass spectrometry has been used to study sodium alkyl and dialkyl dithiocarbamate salts, which typically show molecular ions and predictable fragmentation patterns. nih.gov
Electrospray ionization (ESI) mass spectrometry is particularly well-suited for the analysis of dithiocarbamate complexes and can be used to study their formation and speciation in solution. researchgate.net Under ESI-MS conditions, dithiocarbamate derivatives often undergo characteristic fragmentation, such as the cleavage of the C-S bond. nih.gov The analysis of these fragmentation patterns can facilitate the identification of the compounds and provide valuable information for metabolic studies. nih.gov
It is important to note that the direct analysis of some dithiocarbamates can be challenging due to their instability. thermofisher.com In such cases, derivatization methods, such as methylation, may be employed prior to analysis by techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov
X-ray Diffraction and Crystallography for Solid-State Structures
X-ray diffraction and crystallography are definitive methods for determining the precise three-dimensional atomic and molecular structure of crystalline solids. nih.gov This technique has been extensively used to characterize the solid-state structures of numerous metal dithiocarbamate complexes. arabjchem.orgtandfonline.com
Chromatographic Techniques for Separation and Quantification
The separation and quantification of sodium N,N-dimethylcarbamodithioate and other dithiocarbamates (DTCs) present analytical challenges due to their low stability in acidic conditions and poor solubility in many organic solvents. tandfonline.com Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are powerful tools for analyzing these compounds, often requiring a derivatization step to enhance stability and volatility. tandfonline.comencyclopedia.pub
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of DTCs. nih.gov Because DTCs can form complexes with metals and are often found in complex matrices, various HPLC methods have been developed. encyclopedia.pub A common approach involves converting the DTC anions into more stable derivatives before analysis. tandfonline.com For instance, after an alkaline extraction, often with a stabilizing agent like EDTA and L-cysteine, the DTCs can be S-alkylated using reagents like iodomethane (B122720) (methyl iodide) or dimethyl sulfate (B86663). tandfonline.comjst.go.jp The resulting methylated derivatives can then be separated and quantified using a reverse-phase HPLC system with a UV detector. jst.go.jp
One method details the extraction of DTCs from a sample using an alkaline mixture of cysteine and EDTA, followed by the addition of an ion-pair reagent. jst.go.jp The extract is then passed through a cartridge and eluted with a chloroform (B151607) and hexane (B92381) mixture containing methyl iodide for derivatization. jst.go.jp The resulting methyl-esters are analyzed by HPLC with a UV detector. jst.go.jp A typical separation might be achieved on a C18 reverse-phase column with a mobile phase such as a water and acetonitrile (B52724) mixture. jst.go.jpacs.org Another sensitive HPLC method involves pre-column derivatization with an iodine/potassium iodide (I2/KI) solution, with the resulting derivative being detected by a UV detector at 254 nm. researchgate.net This method has shown good linearity and low detection limits for N,N-dimethyldithiocarbamate (DMDC) in wastewater samples. researchgate.net
Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is another principal technique for DTC analysis. encyclopedia.pub This method typically relies on the hot acid digestion of the DTC sample to release carbon disulfide (CS₂), which is then analyzed by GC. tandfonline.com This approach, however, measures the total DTC content as CS₂ and does not differentiate between individual DTC compounds. tandfonline.com For more specific analysis, derivatization is necessary to make the DTCs volatile enough for GC analysis. nih.gov For example, DTCs can be converted to their methyl esters using methyl iodide for subsequent GC-MS analysis. encyclopedia.pub
| Technique | Derivatization Reagent | Mobile/Stationary Phase | Detection Method | Limit of Detection (LOD) / Limit of Quantitation (LOQ) | Reference |
| HPLC | Methyl Iodide | Mobile Phase: Water/Acetonitrile (6:4); Stationary Phase: YMC ODS AM-312 column | UV Detector | 0.05 ppm (determination limit) | jst.go.jp |
| HPLC | I2/KI Solution | Mobile Phase: Methanol/Water (40/60, v/v) | UV Detector (254 nm) | LOD: 12.8 µg/L; LOQ: 42.6 µg/L | researchgate.net |
| HPLC-UV | Methyl Iodide in Chloroform-Hexane | Not Specified | UV-Visible Detector (272 nm) | Not Specified | oup.com |
| GC-MS | Methyl Iodide | Not Specified | Mass Spectrometry | LOQ: 72 mg/kg | encyclopedia.pub |
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the elemental composition of a compound, providing critical verification of its identity and purity. nih.gov For sodium N,N-dimethylcarbamodithioate and its derivatives, particularly metal complexes, elemental analysis (typically CHNS analysis) is employed to confirm that the empirical formula matches the theoretical composition. nih.govsysrevpharm.org This technique quantitatively measures the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S).
The process involves combusting a small, precisely weighed sample in an oxygen-rich environment. The resulting combustion gases (CO₂, H₂O, N₂, and SO₂) are separated and quantified by a detector. The results are then compared against the calculated theoretical percentages based on the compound's proposed chemical formula. nih.gov A close correlation between the found and calculated values provides strong evidence for the compound's structure and purity. mdpi.com
For example, in the characterization of metal-dithiocarbamate complexes, elemental analysis is routinely used alongside spectroscopic methods to confirm the successful synthesis and coordination. mdpi.comsemanticscholar.org If a synthesized manganese-dithiocarbamate complex is analyzed, the experimental percentages of C, H, N, and S should align with the values calculated for the expected formula, such as [Mn(S₂CNEt₂)₂O₂]. mdpi.com Any significant deviation could indicate the presence of impurities, residual solvent, or that a different compound was formed. semanticscholar.org
| Compound/Complex | Formula | Element | Calculated (%) | Found (%) | Reference |
| Zinc bis(di-p-tolyldithiocarbamate) | C₃₀H₂₈N₂S₄Zn | C | 59.05 | 59.11 | semanticscholar.org |
| H | 4.62 | 4.71 | semanticscholar.org | ||
| N | 4.59 | 4.63 | semanticscholar.org | ||
| Manganese(III) bis(N-ethoxyethyl)dithiocarbamate complex | C₂₇H₅₄MnN₃O₆S₆ | C | 42.4 | Not Specified | mdpi.com |
| H | 7.1 | Not Specified | mdpi.com | ||
| N | 5.5 | Not Specified | mdpi.com | ||
| S | 25.2 | Not Specified | mdpi.com | ||
| Zinc bis(di-p-tolyldithiocarbamate) pyridine adduct | C₃₆H₄₀N₃S₄Zn | C | 61.04 | 61.41 | semanticscholar.org |
| H | 5.69 | 5.88 | semanticscholar.org | ||
| N | 5.93 | 6.19 | semanticscholar.org | ||
| Superoxo Mn(III) diethyldithiocarbamate (B1195824) intermediate | C₁₅H₃₀N₃S₆O₂Mn | C | 31.3 | 32.6 | mdpi.com |
| H | 5.3 | 5.7 | mdpi.com | ||
| N | 7.3 | 8.2 | mdpi.com | ||
| S | 33.4 | 34.7 | mdpi.com |
Research Applications of Sodium N,n Dimethylcarbamodithioate in Interdisciplinary Fields
Materials Science and Engineering Applications
In the realm of materials science, sodium N,N-dimethylcarbamodithioate serves as a crucial component in the synthesis and modification of various materials, from nanoscale particles to bulk polymers and functional coatings.
Dithiocarbamate (B8719985) Complexes as Single-Source Precursors for Metal Sulfide (B99878) Nanomaterials
The synthesis of metal sulfide nanomaterials is a burgeoning field, with applications in electronics, catalysis, and energy storage. cncb.ac.cn Dithiocarbamate complexes, which can be synthesized from sodium N,N-dimethylcarbamodithioate, are highly effective single-source precursors (SSPs) for producing these nanomaterials. cncb.ac.cn The SSP approach is advantageous as it involves a well-defined molecular species containing pre-formed metal-sulfur bonds, which allows for precise control over the stoichiometry of the resulting metal sulfide. cncb.ac.cn
The general process involves first reacting sodium N,N-dimethylcarbamodithioate with a metal salt to form a stable metal dithiocarbamate complex. This complex is then subjected to thermal decomposition (thermolysis) in a high-boiling point solvent, a process known as a solvothermal method. ucl.ac.ukresearchgate.net The organic ligands are lost during heating, resulting in the formation of pure, nanodimensional metal sulfide particles. cncb.ac.cn The size, phase, and morphology of the resulting nanoparticles can be controlled by carefully adjusting reaction parameters such as temperature, precursor concentration, and the presence of surfactants. rsc.org This method has been successfully employed to create a variety of binary and ternary metal sulfides. cncb.ac.cnrsc.org For instance, dithiocarbamate complexes have been used to synthesize iron sulfide (FeS), zinc sulfide (ZnS), and ternary sulfides like iron-nickel sulfide (FeNi₂S₄). cncb.ac.cnrsc.org
Table 1: Synthesis of Metal Sulfide Nanomaterials using Dithiocarbamate Precursors
| Metal Sulfide | Precursor Type | Synthesis Method | Key Findings |
|---|---|---|---|
| Iron Sulfide (FeS) | Iron(III) dithiocarbamate | Solvothermal Decomposition | Phase is highly dependent on concentration and temperature. researchgate.net |
| Zinc Sulfide (ZnS) | Zinc dithiocarbamate complexes | Decomposition | Precursor complex structure plays a role in the final ZnS nanomaterial. cncb.ac.cn |
| Ternary Sulfides (e.g., FeNi₂S₄) | Di-isobutyl-dithiocarbamate complexes | Solvothermal Decomposition | Metastable phases can be accessed by controlling decomposition temperature. rsc.org |
Role in Polymerization Control and Rubber Vulcanization Acceleration
Sodium N,N-dimethylcarbamodithioate plays a significant role in the polymer industry, primarily as a polymerization terminator and a vulcanization accelerator. researchgate.netataman-chemicals.com In the production of synthetic rubbers like styrene-butadiene rubber (SBR), it acts as a potent free-radical inhibitor, effectively halting the polymerization process at the desired point. atamanchemicals.comatamanchemicals.com This "short-stopping" capability is crucial for controlling the molecular weight and properties of the final polymer. atamanchemicals.com
Development of Advanced Functional Coatings and Composites
The application of sodium N,N-dimethylcarbamodithioate extends to the formulation of functional coatings and composites. It is utilized as a preservative and antimicrobial agent in paints, adhesives, and coatings. ataman-chemicals.comatamanchemicals.com Its biocidal properties help protect these materials from degradation by microorganisms. ataman-chemicals.com
In the context of composites, particularly rubber composites, the dispersion of fillers is critical for achieving desired mechanical properties. While not a direct matrix material, the family of related chemicals and treatment processes can influence filler dispersion. For instance, treatments involving N,N-dimethylacetamide have been shown to improve the dispersion of silica (B1680970) fillers in nitrile rubber (NBR), leading to enhanced reinforcement and better processing properties. researchgate.net The use of such accelerators and modifiers is integral to the development of advanced rubber composites with tailored properties for various applications, from tires to industrial goods. researchgate.net
Environmental Chemistry and Remediation Technologies
The strong metal-chelating properties of sodium N,N-dimethylcarbamodithioate make it a valuable tool in environmental applications, particularly for the treatment of industrial wastewater contaminated with heavy metals.
Heavy Metal Scavenging and Precipitation Strategies in Wastewater Treatment
Sodium N,N-dimethylcarbamodithioate is widely recognized as a highly effective heavy metal precipitant and chelating agent for industrial wastewater treatment. researchgate.netataman-chemicals.com It reacts with a wide range of dissolved heavy metal ions, such as copper, cadmium, nickel, lead, and zinc, to form insoluble metal-dithiocarbamate salts. researchgate.netresearchgate.net These precipitates can then be easily removed from the water through filtration or sedimentation. researchgate.net
One of the key advantages of this compound is its ability to function effectively at room temperature and to precipitate multiple metals simultaneously. researchgate.net It is often more effective than traditional precipitation methods, especially for treating wastewater containing complexed metals that are difficult to remove with simple hydroxide (B78521) precipitation. nih.gov Studies have shown that sludges obtained using dimethyldithiocarbamate (B2753861) (DMDTC) as a precipitant are highly stable, posing a lower risk of the metals leaching back into the environment compared to sludges from other precipitants like sodium trithiocarbonate (B1256668) or calcium hydroxide. nih.gov
Table 2: Comparison of Heavy Metal Precipitation Agents
| Precipitating Agent | Advantages | Disadvantages |
|---|---|---|
| Sodium N,N-dimethylcarbamodithioate (SDDC) | - Effective for various heavy metals. researchgate.net- Works at room temperature. researchgate.net- Forms stable, insoluble precipitates. nih.gov- No secondary pollution. researchgate.net | Potential for chemical overuse if not dosed correctly. researchgate.net |
| Chemical Reduction (e.g., FeSO₄) | - Simple principle, easy to operate. researchgate.net | - Generation of toxic sludge. researchgate.net |
| Ion Exchange | - High selectivity. researchgate.net | - Large dosage consumption. researchgate.net |
| Calcium Hydroxide / Sodium Hydroxide | - Low cost. | - Poses a risk of some heavy metals re-entering the environment from the sludge. nih.gov |
Assessment of Environmental Fate, Mobility, and Degradation Products in Soil and Water
However, it is also unstable in the environment and degrades relatively quickly. epa.gov Photolysis, or degradation by sunlight, is a significant pathway for its breakdown in surface water and on soil. atamanchemicals.com The environmental half-life can range from 0.3 to 2.26 days depending on latitude and season. atamanchemicals.com Decomposition is accelerated in acidic conditions. atamanchemicals.com
The degradation of sodium N,N-dimethylcarbamodithioate leads to several products. In aqueous solutions, it slowly decomposes to form carbon disulfide and dimethylamine (B145610). atamanchemicals.com Under anaerobic conditions, major decomposition products include tetramethyl thiuram disulfide and tetramethyl thiuram monosulfide. nih.gov It can also break down into other toxic chemicals, including thiram (B1682883), which is a registered fungicide. atamanchemicals.com The primary active soil fumigant it degrades into is methylisothiocyanate (MITC), which itself is mobile in soil. epa.gov
Agricultural Chemistry Research: Elucidating Mechanisms and Environmental Impact
In agricultural science, sodium;N,N-dimethylcarbamodithioate and its derivatives have been subjects of extensive research, both for their pesticidal efficacy and their environmental behavior.
Molecular Mechanisms of Action in Agricultural Fungicides and Pesticides
This compound belongs to the dithiocarbamate class of pesticides, which are known as broad-spectrum, multi-site contact fungicides. atamanchemicals.com Their primary mechanism of action is the disruption of fungal cell metabolism. This is achieved through two main pathways:
Chelation of Metal Ions: Dithiocarbamates are powerful chelating agents, meaning they can bind tightly to metal ions. atamanchemicals.com This allows them to inactivate metalloenzymes within fungal cells that are essential for respiration and other vital processes. They can sequester metals like copper, which are crucial cofactors for many enzymes.
Interaction with Sulfhydryl Groups: The compound and its degradation products can react with sulfhydryl (-SH) groups found in amino acids and proteins. This interaction can inactivate critical enzymes and disrupt cellular functions, leading to cell death. atamanchemicals.com
Furthermore, in the environment, particularly in soil and water, this compound can decompose to form more volatile and potent biocidal compounds. A key decomposition product is methyl isothiocyanate (MIT), a strong fumigant that is highly effective against a wide range of soil-borne pathogens. nih.gov This decomposition is often considered the primary source of its fungitoxic action when used as a soil fumigant. nih.gov
Interactions with Soil Microenvironments and Plant Physiology
The environmental fate of this compound is a critical area of study. When applied to soil, it exhibits very high mobility due to its solubility in water and low soil adsorption coefficient (Koc). organic-chemistry.orgnih.gov This means it has the potential to move through the soil profile.
The compound's stability is pH-dependent; it decomposes slowly in water, a process that is accelerated in acidic conditions. researchgate.net This decomposition yields several byproducts, including:
Carbon disulfide researchgate.net
Methylamine researchgate.net
Hydrogen sulfide researchgate.net
Elemental sulfur wikipedia.org
Research on its interaction with wood components suggests that lignin (B12514952) plays a significant role in its decomposition, with elemental sulfur being a prominent nonvolatile product that may contribute to long-term protection against decay. wikipedia.org While used to protect plants from fungi, the compound itself can also be used as a soil disinfectant to control grain smut and seedling blight before planting. atamanchemicals.com It has also been employed as a repellent for various animals. atamanchemicals.com
Table 2: Environmental and Decomposition Characteristics
| Property | Description | Finding | References |
| Soil Mobility | High | Low estimated soil adsorption coefficient (Koc ≈ 2.2) | organic-chemistry.orgnih.gov |
| Decomposition | Slow in water, accelerated by acid | Forms carbon disulfide, methylamine, sulfur, etc. | researchgate.netwikipedia.org |
| Primary Fungitoxicant | Believed to be a decomposition product | Decomposes to methyl isothiocyanate (MIT) | nih.gov |
| Application | Soil Treatment | Used as a soil disinfectant and fumigant | atamanchemicals.com |
Synthetic Organic Chemistry: Reagent and Precursor Utilization
This compound is a valuable building block in synthetic organic chemistry due to the reactive nature of the dithiocarbamate functional group.
Dithiocarbamates in Multi-Component and Atom-Economical Reactions
Modern synthetic chemistry emphasizes efficiency, and dithiocarbamates are utilized in multi-component reactions (MCRs), which combine three or more reactants in a single step to form a complex product. researchgate.netbeilstein-journals.org These reactions are highly atom-economical, meaning most of the atoms from the starting materials are incorporated into the final product, minimizing waste. organic-chemistry.orgorganic-chemistry.org
Dithiocarbamates, or the dithiocarbamic acids generated from them in situ, can act as one of the key components in these reactions. For instance, they participate in one-pot syntheses to create more complex dithiocarbamate derivatives, such as β-keto dithiocarbamates, by reacting with amines, carbon disulfide, and a Michael acceptor. organic-chemistry.org Research has demonstrated the assembly of novel pseudo-peptides by first synthesizing a dithiocarbamate in an MCR, which is then used as a component in a subsequent Ugi four-component reaction. researchgate.net These approaches provide a rapid and efficient pathway to diverse and structurally complex molecules. researchgate.netbeilstein-journals.org
Synthesis of Novel Organosulfur Compounds and Derivatives
As a simple and readily available dithiocarbamate salt, this compound serves as a key precursor for a wide array of other organosulfur compounds. wikipedia.org
Notable derivatives synthesized from this compound include:
Thiuram Disulfides: Oxidation of this compound yields Thiram (tetramethylthiuram disulfide), a widely used fungicide and rubber vulcanization accelerator. wikipedia.org
Metal-Dithiocarbamate Complexes: It readily reacts with metal salts via metathesis to form stable coordination complexes with metals like iron (Ferbam), zinc (Ziram), and nickel. wikipedia.orgwikipedia.org These complexes are themselves important fungicides. researchgate.net The synthesis typically involves reacting the sodium salt with a corresponding metal halide, such as NiCl₂, in a straightforward precipitation reaction. wikipedia.org
Dithiocarbamate Esters: The compound can be reacted with alkylating agents, such as dimethyl sulfate (B86663) or methylene (B1212753) chloride, to form dithiocarbamate esters. atamanchemicals.comresearchgate.net
Heterocyclic Compounds: Dithiocarbamic acids, generated from their salts, are used in reactions with electrophiles like nitroepoxides to synthesize N,S-heterocycles such as thiazolidine-2-thiones. researchgate.net
Thioureas: While not a direct conversion, dithiocarbamates are structurally related to thioureas and are involved in similar synthetic pathways starting from amines and carbon disulfide. researchgate.netorganic-chemistry.org
The preparation of this compound itself is a straightforward process, typically involving the reaction of dimethylamine with carbon disulfide in the presence of sodium hydroxide. atamanchemicals.comwikipedia.org This accessibility makes it a fundamental starting material for these and other novel organosulfur molecules. nih.govencyclopedia.pub
Table 3: Key Derivatives Synthesized from this compound
| Derivative Class | Example Compound(s) | Synthetic Method | References |
| Thiuram Disulfides | Thiram | Oxidation | wikipedia.org |
| Metal Complexes | Ferbam, Ziram, Ni(S₂CNMe₂)₂ | Salt Metathesis with metal halides | researchgate.netwikipedia.orgwikipedia.org |
| Dithiocarbamate Esters | Methyl dimethyldithiocarbamate | Reaction with alkylating agents (e.g., dimethyl sulfate) | atamanchemicals.com |
| Heterocycles | Thiazolidine-2-thiones | Reaction with nitroepoxides | researchgate.net |
Analytical Chemistry Applications for Metal Ion Detection and Quantification
The chemical compound this compound is a prominent organosulfur compound that serves as a highly effective chelating agent. Its utility in analytical chemistry is primarily derived from the dithiocarbamate functional group, which possesses a strong affinity for a wide range of metal ions. This characteristic allows it to form stable, often colored, metal complexes, a property that is foundational to its application in both qualitative and quantitative analysis. The formation of these complexes facilitates the detection, separation, and quantification of metal ions, even at trace concentrations, through various analytical methodologies.
The strong metal-binding nature of dithiocarbamates like this compound has been harnessed in several analytical techniques. researchgate.net These include traditional methods such as spectrophotometry and gravimetric analysis, as well as instrumental methods like atomic absorption spectrometry and chromatography. The compound's ability to react with numerous heavy metal ions—including copper, nickel, cadmium, lead, and zinc—to form insoluble precipitates or distinctly colored solutions makes it a versatile reagent in analytical laboratories. researchgate.net
Detailed Research Findings
Research in analytical chemistry has explored the use of this compound and its analogues, such as sodium diethyldithiocarbamate (B1195824), in several key areas:
Spectrophotometric Analysis: This is one of the most common applications. When this compound or a similar dithiocarbamate is added to a solution containing certain metal ions, a colored complex is formed. The intensity of the color, which is proportional to the concentration of the metal ion, can be measured using a UV-Vis spectrophotometer. Copper(II), for instance, forms a characteristic yellow-brown complex with dithiocarbamates that is readily soluble in organic solvents like chloroform (B151607) and carbon tetrachloride, allowing for its extraction and quantification. researchgate.net The complex formed with copper, Cu(DDTC)₂, exhibits a maximum absorbance (λmax) at approximately 435 nm. researchgate.netscirp.org This principle has been extended to the simultaneous determination of multiple ions. For example, zinc can be determined in a mixture with copper by exploiting the displacement reaction where copper, being more stable, displaces zinc from its dithiocarbamate complex. researchgate.net
Table 1: Spectrophotometric Determination of Metal Ions Using Dithiocarbamate Reagents This table presents data from studies using sodium diethyldithiocarbamate, a closely related analogue, to illustrate the typical performance of dithiocarbamate-based spectrophotometric methods.
| Analyte | Method Principle | Wavelength (λmax) | Detection Limit | Reference |
|---|---|---|---|---|
| Copper(II) | Formation of Cu(DDTC)₂ complex | 435 nm | - | scirp.org |
| Copper(II) | Micellar-mediated formation of Cu(DDTC)₂ complex | - | 3 × 10⁻⁶ mol/dm³ | researchgate.net |
| Zinc(II) & Copper(II) | Simultaneous determination via complexation and displacement | 435 nm | - | researchgate.net |
Preconcentration for Atomic Absorption Spectrometry (AAS): To enhance the sensitivity of analytical methods for trace metal analysis, this compound is used as a preconcentration agent. In this approach, the compound is used to chelate metal ions from a large volume of an aqueous sample. The resulting metal-dithiocarbamate complexes are then concentrated onto a small solid-phase extraction (SPE) column or collected via coprecipitation with a carrier element. rsc.orgnih.gov After concentration, the metals are eluted from the SPE column with an acid or the precipitate is dissolved, and the now more concentrated sample is analyzed by a sensitive instrumental technique like Flame Atomic Absorption Spectrometry (FAAS) or Graphite Furnace AAS (GFAAS). This combined approach significantly lowers the detection limits, enabling the quantification of metals at parts-per-billion (µg/L) or even lower levels. nih.govresearchgate.net
Table 2: Preconcentration Methods Using Dithiocarbamates for Metal Ion Quantification This table summarizes findings from methods using various dithiocarbamate compounds for the preconcentration of heavy metals prior to spectrometric analysis.
| Analytes | Technique | Matrix | Reported Detection Limits | Reference |
|---|---|---|---|---|
| Cu, Pb, Cd | SPE on membrane column followed by FAAS | River Water, Urine | Cu: 2 µg/dm³, Pb: 3 µg/dm³, Cd: 0.2 µg/dm³ | researchgate.net |
| Cd, Mn, Pb, Co, Ni, Fe, Cu | SPE on HMDC-polyurethane foam followed by ETAAS | High-Purity Sodium Salts | 10⁻⁷ to 10⁻⁵ % range | rsc.org |
| Cu, Fe, Pb, Mn, Zn, Cd, Ni, Bi, Cr | Cobalt-diethyldithiocarbamate coprecipitation followed by FAAS | Sea Water, Dialysis Concentrate | 4 - 64 µg/L range | nih.gov |
Chromatographic Separations: The formation of neutral, stable metal-dithiocarbamate complexes facilitates their separation using chromatographic techniques. Thin-layer chromatography (TLC) has been successfully employed for the qualitative analysis and separation of metal ions like Cu²⁺, Co²⁺, and Ni²⁺. nih.gov After complexation, the distinct colored spots of the metal complexes can be separated on a TLC plate using an appropriate solvent system, allowing for their identification. Similarly, paper chromatography using paper strips impregnated with sodium diethyldithiocarbamate has been used to separate a variety of heavy metal ions. researchgate.net
Potential in Electrochemical Sensing: The strong chelating ability of the dithiocarbamate group makes it an excellent candidate for use as an ionophore in the fabrication of electrochemical sensors. While specific applications using this compound are emerging, the principle involves modifying an electrode surface with the chelating agent. The binding of metal ions to the immobilized dithiocarbamate alters the electrochemical properties of the electrode, generating a measurable signal (e.g., a change in potential or current). Modern electrochemical sensors for heavy metals demonstrate extremely high sensitivity, with detection limits often reaching the nanomolar (nM) range, highlighting a significant area for future research and application of this compound. rsc.orgnih.gov
Computational and Theoretical Investigations of Sodium N,n Dimethylcarbamodithioate Systems
Electronic Structure Calculations and Bonding Analysis
The electronic structure and bonding in sodium N,N-dimethylcarbamodithioate are fundamental to understanding its behavior as a ligand and its reactivity. DFT calculations have been instrumental in elucidating these aspects.
Theoretical studies, such as those employing the B3LYP functional with mixed basis sets (6-31++G(d,p) for non-metal atoms and LanL2DZ for metals), have provided detailed insights into the optimized structure and electronic properties of the dimethyldithiocarbamate (B2753861) anion ((CH₃)₂NCS₂⁻) enpress-publisher.com. The key functional group, >N-CSS⁻, exhibits characteristic bond lengths and angles that are influenced by the delocalization of electrons across the nitrogen, carbon, and sulfur atoms. This delocalization gives the C-N bond a partial double bond character nih.gov.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting the reactivity of a molecule. In the dimethyldithiocarbamate anion, the HOMO is predominantly located on the two sulfur atoms of the C=S and C-S bonds nih.gov. This indicates that these sulfur atoms are the primary sites for nucleophilic attack and coordination with electrophiles, such as metal ions. The LUMO, on the other hand, is distributed over the entire molecule, suggesting its capacity to accept electrons in chemical reactions.
Natural Bond Orbital (NBO) Analysis: NBO analysis provides a chemical intuition-friendly picture of bonding by localizing the molecular orbitals into orbitals that describe core electrons, lone pairs, and bonds. For the dimethyldithiocarbamate anion, NBO analysis reveals the nature of the bonding within the >N-CSS⁻ moiety. It quantifies the electron donation from the lone pairs of the nitrogen and sulfur atoms into the antibonding orbitals of adjacent bonds, which is a measure of electron delocalization and resonance stabilization. This analysis confirms the partial double bond character of the C-N bond and the delocalization of negative charge over the two sulfur atoms nih.govresearchgate.net.
The charge distribution within the molecule, as calculated by methods like Mulliken population analysis or NBO, shows a significant negative charge on the sulfur atoms, further supporting their role as the primary coordination sites.
| Computational Method | Key Finding | Reference |
| DFT (B3LYP) | Structural optimization and property calculations of mononuclear complexes. | enpress-publisher.com |
| Frontier Orbital Theory | HOMO is mainly located on the S atoms of the C-S and C=S bonds. | nih.gov |
| NBO Analysis | Confirms partial double bond character of the C-N bond and delocalization of negative charge on sulfur atoms. | nih.govresearchgate.net |
Reaction Mechanism Prediction and Energetic Profiling
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, including those involving sodium N,N-dimethylcarbamodithioate. DFT calculations can be used to map out the potential energy surface of a reaction, identifying transition states and intermediates, and thereby elucidating the step-by-step pathway of the reaction.
A significant application of sodium N,N-dimethylcarbamodithioate is in the precipitation of heavy metal ions from aqueous solutions. The mechanism of this reaction involves the coordination of the dithiocarbamate (B8719985) ligand to the metal ion. Computational studies have shown that in the formation of complexes between the sulfur atoms of the dimethyldithiocarbamate anion and various heavy metal ions (such as chromium, copper, cobalt, zinc, iron, and cadmium), there is a flow of electrons from the ligand to the metal ion enpress-publisher.com.
The energetic profiling of these reactions reveals the thermodynamic driving forces. The coordination energy of the resulting metal-dithiocarbamate complex is a key parameter. Calculations have demonstrated a correlation between the amount of charge transferred from the ligand to the metal ion and the absolute value of the coordination energy of the complex enpress-publisher.com. A larger charge transfer leads to a more stable complex.
For instance, in the recovery of gold(I) from a thiosulfate leaching solution, the proposed mechanism involves a ligand exchange where the dimethyldithiocarbamate anion replaces the thiosulfate ligands coordinated to the gold ion nih.gov. DFT calculations support this mechanism by analyzing the interaction between the dithiocarbamate and the gold ion.
Furthermore, computational studies can provide insights into more complex reactions, such as migratory insertive coupling of thiocarbonyl and σ-organyl ligands in transition metal complexes, which can be conceptually related to the reactivity of the thiocarbonyl group in dithiocarbamates acs.org.
| Reaction Type | Computational Approach | Key Mechanistic Insight | Energetic Finding | Reference |
| Heavy Metal Chelation | DFT (B3LYP) | Electron flow from the dithiocarbamate ligand to the heavy metal ion. | The greater the charge transfer, the greater the absolute value of the coordination energy. | enpress-publisher.com |
| Gold(I) Recovery | DFT | Ligand exchange between dimethyldithiocarbamate and thiosulfate on the gold center. | - | nih.gov |
Molecular Modeling of Intermolecular Interactions
The solid-state structure and properties of sodium N,N-dimethylcarbamodithioate and its derivatives are governed by a network of intermolecular interactions. Molecular modeling techniques, including quantum chemical calculations on molecular clusters and analysis of crystal structures, can provide a detailed understanding of these forces.
In the crystal structures of metal-dithiocarbamate complexes, various non-covalent interactions such as hydrogen bonds, π-π stacking, and van der Waals forces play a crucial role in stabilizing the supramolecular architecture. For example, in certain transition metal complexes of dithiocarbamates derived from substituted pyrrole-2-carboxaldehyde, supramolecular frameworks are stabilized by π…π non-covalent interactions researchgate.net.
The quantification of these intermolecular interactions can be achieved through techniques like Hirshfeld surface analysis, which maps the regions of close contact between molecules in a crystal researchgate.net. This analysis can reveal the nature and relative importance of different types of intermolecular contacts.
Molecular dynamics simulations can also be employed to study the behavior of sodium N,N-dimethylcarbamodithioate in solution, providing insights into its solvation and the dynamic nature of its interactions with solvent molecules.
| System | Interaction Type | Computational Method | Significance | Reference |
| Transition Metal Dithiocarbamate Complexes | π…π non-covalent interactions | Hirshfeld Surface Analysis | Stabilization of supramolecular frameworks. | researchgate.net |
| Diorganotin(IV) Dithiocarbamate Complexes | Weak intermolecular S···S and S···H interactions | Single-crystal X-ray diffraction | Formation of a 3D supramolecular network. | lew.ro |
Future Research Directions and Emerging Paradigms in Sodium N,n Dimethylcarbamodithioate Chemistry
Interdisciplinary Research Frontiers and Novel Applications
The versatility of the dithiocarbamate (B8719985) functional group, central to sodium N,N-dimethylcarbamodithioate, allows for its exploration in a multitude of new contexts, far beyond its original applications as a vulcanization accelerator, fungicide, and chelating agent. chemicalbook.comnih.govnih.gov
Medical and Pharmaceutical Sciences: A significant frontier is in medicine. Dithiocarbamate derivatives are being investigated for a range of therapeutic properties. alliedmarketresearch.com Research has demonstrated their potential as anticancer agents, with some studies focusing on the development of coumarin-dithiocarbamate hybrids to combat colorectal cancer. nih.govscispace.com These compounds can also act as enzyme inhibitors and show promise in the treatment of various diseases. nih.govscispace.com Furthermore, novel dithiocarbamate-based agents are being synthesized and tested for antihistaminic properties. rsc.org The strong chelating ability of the dithiocarbamate moiety is also being harnessed for medical imaging and as a potential treatment for neurodegenerative diseases like Alzheimer's by designing hybrid molecules that can interact with specific enzyme active sites. scispace.comacs.org
Materials Science and Nanotechnology: In materials science, sodium N,N-dimethylcarbamodithioate and its derivatives are valuable precursors for synthesizing metal sulfide (B99878) nanoparticles. researchgate.netnih.gov These nanoparticles have unique properties that are dependent on their size and composition, making them suitable for various applications. nih.gov The ability of dithiocarbamates to form stable complexes with a wide array of transition metals is key to this application. scispace.comnih.gov Research is also exploring their use in developing advanced coatings, sensors, and as lubricant additives. nih.govscispace.com
Organic Synthesis: The dithiocarbamate group is an attractive choice for creating complex organic structural frameworks. indiascienceandtechnology.gov.in It is increasingly used as a versatile synthetic intermediate for preparing other useful organosulfur compounds, such as thioamides and O-arylthiocarbamates. indiascienceandtechnology.gov.in Its stability and the relative ease of its preparation from readily available starting materials like amines and carbon disulfide make it a valuable tool for organic chemists. indiascienceandtechnology.gov.in
Sustainable Synthesis and Application Methodologies
A major paradigm shift in chemistry is the move towards "green" and sustainable processes. The synthesis of sodium N,N-dimethylcarbamodithioate and its derivatives is a key area for this development. The traditional synthesis involves the reaction of dimethylamine (B145610) with carbon disulfide in a sodium hydroxide (B78521) solution. nih.gov
Future research is focused on developing more environmentally benign methods. researchgate.net These include:
Solvent-Free Conditions: Performing reactions without a solvent minimizes waste and potential environmental contamination. researchgate.net
Aqueous Media: Utilizing water as a solvent is a green alternative to conventional organic solvents. researchgate.net
Ultrasound and Microwave Irradiation: These techniques can accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter times. researchgate.net
Novel Catalytic Systems: The use of phase transfer catalysts like Triton-B is being explored to develop efficient and green methodologies for synthesizing dithiocarbamate derivatives. researchgate.net
These sustainable approaches aim to reduce the environmental footprint associated with the production and use of these important chemicals, aligning with the growing global demand for greener industrial processes. researchgate.netalliedmarketresearch.com
Exploration of Novel Dithiocarbamate Derivatives with Tailored Properties
The core structure of sodium N,N-dimethylcarbamodithioate can be readily modified, allowing for the synthesis of a vast library of derivatives with tailored properties for specific applications. Researchers are actively designing and synthesizing new dithiocarbamate compounds by introducing different functional groups to the nitrogen atom or by creating complex hybrid molecules.
For instance, the synthesis of N-(4-fluorobenzyl) N-(pyridin-2-ylmethyl) dithiocarbamate was inspired by the structure of clinically approved antihistaminic drugs. rsc.org Another study focused on creating a series of coumarin-dithiocarbamate derivatives, with the goal of developing effective agents against colorectal cancer cells. nih.gov The strategic combination of different bioactive scaffolds, such as linking benzofuran (B130515) and aliphatic azacyclic structures through a dithiocarbamate moiety, has led to the discovery of novel compounds with potential anti-Alzheimer's disease activity. acs.org
The characterization of these new molecules is a critical aspect of this research, employing techniques like NMR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction to elucidate their precise structures. rsc.orgnih.gov
Table 1: Examples of Novel Dithiocarbamate Derivatives and Their Investigated Properties
| Derivative Name | Structural Features | Investigated Application/Property | Reference |
| (2-Oxo-2H-chromen-6-yl)methyl piperidine-1-carbodithioate | Coumarin linked to a piperidine (B6355638) dithiocarbamate | Anti-colorectal cancer agent | nih.gov |
| N-(4-fluorobenzyl) N-(pyridin-2-ylmethyl) dithiocarbamate | Fluorobenzyl and pyridin-2-ylmethyl groups on the nitrogen | Anti-histaminic agent | rsc.org |
| Benzofuran-azacyclic hybrids | Benzofuran and aliphatic azacyclic rings linked by a dithiocarbamate | Anti-Alzheimer's disease agent | acs.org |
| Ethyl 2-((alkoxycarbonyl)methyl)-4-oxo-4,5-dihydrothiazole-5-carboxylates | Cyclized dithiocarbamate derivatives | Novel heterocyclic compounds | nih.gov |
Addressing Research Challenges and Opportunities in Environmental and Materials Science Contexts
While the applications of sodium N,N-dimethylcarbamodithioate are expanding, there are challenges and opportunities, particularly in environmental and materials science.
Environmental Remediation: A significant opportunity lies in the use of dithiocarbamates for environmental cleanup. encyclopedia.pub Their exceptional ability to chelate heavy metals makes them effective agents for removing toxic metal ions from industrial wastewater and contaminated soil. nih.govencyclopedia.pub The formation of stable, insoluble metal complexes facilitates their removal. encyclopedia.pub Future research will likely focus on optimizing these processes, developing recyclable dithiocarbamate-based materials, and expanding the range of pollutants they can target.
Materials Science Challenges: In materials science, the challenge is to control the synthesis of metal dithiocarbamate complexes to produce nanoparticles with uniform size and specific properties (monodispersity). nih.gov These complexes serve as single-source precursors for metal sulfides, and the ease with which the C-S bond breaks is advantageous. nih.gov Overcoming the challenges in controlling nanoparticle synthesis will open up new applications in electronics, catalysis, and photonics.
Regulatory and Environmental Impact: A persistent challenge is managing the environmental impact of dithiocarbamates. alliedmarketresearch.com While effective, their widespread use in agriculture has raised concerns. alliedmarketresearch.com Therefore, a key research direction is the development of new formulations and derivatives with higher efficacy and a lower environmental footprint, contributing to more sustainable practices in both agriculture and industry. alliedmarketresearch.com
Q & A
What are the optimal synthetic routes for sodium N,N-dimethylcarbamodithioate, and how is its purity validated in academic research?
Methodological Answer:
Sodium N,N-dimethylcarbamodithioate is typically synthesized by reacting carbon disulfide (CS₂) with dimethylamine in the presence of sodium hydroxide under controlled pH (8–10) and low-temperature conditions (0–5°C). The reaction proceeds via nucleophilic addition, forming the dithiocarbamate anion, which is precipitated as the sodium salt. Post-synthesis purification involves recrystallization from ethanol or ethanol-chloroform mixtures.
Validation Techniques:
- Spectroscopy: Fourier-transform infrared (FTIR) spectroscopy confirms the presence of C=S (∼1200 cm⁻¹) and C-N (∼1450 cm⁻¹) stretching vibrations. Nuclear magnetic resonance (¹H NMR) detects methyl protons (δ 3.0–3.5 ppm) and absence of amine impurities .
- X-ray Crystallography: Single-crystal X-ray diffraction (SC-XRD) resolves bond lengths (e.g., C-S ∼1.68 Å) and dihedral angles between the dithiocarbamate group and aromatic moieties, ensuring structural integrity .
How do solvent polarity and counterion selection influence the coordination chemistry of sodium N,N-dimethylcarbamodithioate with transition metals?
Advanced Research Considerations:
The ligand acts as a bidentate chelator via sulfur atoms, forming complexes with metals like Zn(II), Pb(II), and Cu(II). Key factors include:
- Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance metal-ligand binding by stabilizing charged intermediates, while non-polar solvents favor neutral complexes.
- Counterion Impact: Sodium ions (Na⁺) in the parent compound can be replaced by transition metal ions during complexation. Stoichiometry (e.g., 1:2 or 1:3 metal-to-ligand ratios) is determined via Job’s plot analysis or molar conductivity measurements .
Analytical Validation: - UV-Vis spectroscopy monitors ligand-to-metal charge transfer (LMCT) bands (e.g., 350–450 nm for Pb complexes).
- Mass spectrometry (ESI-MS) confirms molecular ion peaks corresponding to [M + Na]⁺ or [M – Na]⁻ adducts .
What in vitro and in vivo models are used to assess the neurotoxic mechanisms of sodium N,N-dimethylcarbamodithioate derivatives?
Experimental Design:
- In Vitro Models: Primary rat dopaminergic neurons are treated with derivatives (e.g., ziram, a zinc complex) to measure α-synuclein aggregation via fluorescence microscopy (Thioflavin T assay) and Western blotting. Mitochondrial toxicity is assessed via JC-1 dye for membrane potential collapse .
- In Vivo Models: Zebrafish embryos exposed to sublethal doses (1–10 µM) are evaluated for locomotor deficits (e.g., reduced swimming velocity) and dopaminergic neuron loss using tyrosine hydroxylase immunohistochemistry .
Data Contradictions:
Discrepancies in toxicity thresholds may arise from species-specific metabolic differences or variable ligand-metal dissociation rates. Control experiments with sodium ascorbate (to mitigate oxidative stress) are critical for isolating mechanisms .
How do non-covalent interactions in crystal lattices affect the stability of N,N-dimethylcarbamodithioate-based compounds?
Crystallographic Analysis:
Weak C–H⋯O/S hydrogen bonds (2.5–3.2 Å) and π-π stacking (3.4–3.8 Å) between aromatic rings contribute to lattice stability. For example, in (7-chloro-2-oxo-2H-chromen-4-yl)methyl derivatives, a dihedral angle of 85.15° between the dithiocarbamate group and coumarin ring minimizes steric strain .
Refinement Protocols:
- Data collected on Bruker CCD diffractometers (Mo-Kα radiation, λ = 0.71073 Å) are processed using SHELX-96.
- R-factor convergence (<0.05) and thermal parameter checks (U₃₃ < 0.1 Ų) ensure model accuracy .
What advanced chromatographic methods are employed to detect sodium N,N-dimethylcarbamodithioate in environmental matrices?
Analytical Workflow:
- Sample Preparation: Solid-phase extraction (SPE) using C18 cartridges enriches the compound from water or soil extracts. Derivatization with methyl iodide converts the dithiocarbamate to a volatile methyl ester.
- Detection:
- HPLC-MS/MS: Reverse-phase C18 columns (ACQUITY UPLC) with electrospray ionization (ESI) in negative mode. Quantify via MRM transitions (e.g., m/z 178 → 122).
- GC-ECD: After derivatization, separation on DB-5MS columns (30 m × 0.25 mm) with electron capture detection (LOD: 0.1 ppb) .
Validation Parameters:
Recovery rates (85–110%), matrix effects (ion suppression <20%), and inter-day precision (RSD <15%) are mandatory for regulatory compliance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
